molecular formula C16H10ClF6N3 B11083706 4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B11083706
M. Wt: 393.71 g/mol
InChI Key: NMMPEJTYTIIXJR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the reaction of 2-chlorobenzonitrile with trifluoromethylated reagents under specific conditions. One common method involves the use of trifluoroacetic anhydride and ammonia to introduce the trifluoromethyl groups . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic anhydride, ammonia, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can be compared with other fluorinated triazines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C16H10ClF6N3

Molecular Weight

393.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C16H10ClF6N3/c1-9-5-4-8-12-24-14(15(18,19)20,16(21,22)23)25-13(26(9)12)10-6-2-3-7-11(10)17/h2-8H,1H3

InChI Key

NMMPEJTYTIIXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(N=C(N12)C3=CC=CC=C3Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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